7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline
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Description
“7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline” is a chemical compound with the molecular formula C10H12FNO2S . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 229.27 . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Synthetic Methodologies and Applications
Synthetic Antibacterial Agents : A study on 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound with a structure related to 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline, highlighted its broad antibacterial activity and potential for systemic infection treatments due to favorable toxicological and pharmacokinetic profiles (Goueffon et al., 1981).
Chemical Reactivity and Enzyme Interaction : Methanesulfonyl fluoride, a molecule sharing functional groups with the compound of interest, demonstrates oxydiaphoric (acid-transferring) inhibition of acetylcholinesterase, indicating potential biochemical applications or mechanisms of action for similar compounds (Kitz & Wilson, 1963).
Catalytic Asymmetric Synthesis : Research into catalytic asymmetric addition showcases the utility of sulfone-bearing molecules for creating compounds with quaternary stereocenters, demonstrating the synthetic versatility of fluorinated and sulfonylated compounds (Bhosale et al., 2022).
Biochemical Inhibition : Studies on 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines reveal their role as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), with implications for designing drugs that can cross the blood-brain barrier (Grunewald et al., 2006).
Molecular Interactions and Structural Analysis
Protein Kinase C Inhibition : A fluorescent inhibitor based on the isoquinoline sulfonamide structure provides a tool for histological approaches to studying protein kinase C, suggesting the investigative potential of fluorescently tagged compounds in biochemical research (Hagiwara et al., 1988).
Monofluoromethylation Reactions : Research into palladium-catalyzed monofluoromethylation illustrates the synthetic potential of fluorinated compounds for creating structurally diverse molecules, further emphasizing the relevance of fluorine in medicinal chemistry and material science (Ogasawara et al., 2009).
properties
IUPAC Name |
7-fluoro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-15(13,14)12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRRCRUOGVHBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline |
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